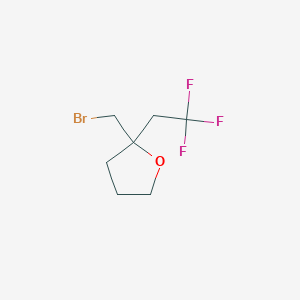
2-(Bromomethyl)-2-(2,2,2-trifluoroethyl)oxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bromomethyl)-2-(2,2,2-trifluoroethyl)oxolane is an organic compound that belongs to the class of oxolanes. Oxolanes are five-membered cyclic ethers containing one oxygen atom. The presence of bromomethyl and trifluoroethyl groups in the molecule makes it a compound of interest in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-2-(2,2,2-trifluoroethyl)oxolane typically involves the reaction of a suitable oxolane precursor with bromomethyl and trifluoroethyl reagents. Common synthetic routes may include:
Halogenation: Introduction of the bromomethyl group through halogenation reactions.
Fluorination: Incorporation of the trifluoroethyl group using fluorinating agents.
Industrial Production Methods
Industrial production methods may involve large-scale halogenation and fluorination processes under controlled conditions to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-(Bromomethyl)-2-(2,2,2-trifluoroethyl)oxolane can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound may undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles such as amines or thiols may be used.
Oxidizing Agents: For oxidation reactions, agents like potassium permanganate or hydrogen peroxide may be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis.
Biology: May be used in the synthesis of biologically active molecules.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Bromomethyl)-2-(2,2,2-trifluoroethyl)oxolane involves its interaction with molecular targets through its functional groups. The bromomethyl group can participate in nucleophilic substitution, while the trifluoroethyl group may influence the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
2-(Bromomethyl)oxolane: Lacks the trifluoroethyl group.
2-(2,2,2-Trifluoroethyl)oxolane: Lacks the bromomethyl group.
Propiedades
Fórmula molecular |
C7H10BrF3O |
|---|---|
Peso molecular |
247.05 g/mol |
Nombre IUPAC |
2-(bromomethyl)-2-(2,2,2-trifluoroethyl)oxolane |
InChI |
InChI=1S/C7H10BrF3O/c8-5-6(2-1-3-12-6)4-7(9,10)11/h1-5H2 |
Clave InChI |
LYNYMZFPGFIHJW-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC1)(CC(F)(F)F)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}propan-1-one](/img/structure/B13198287.png)
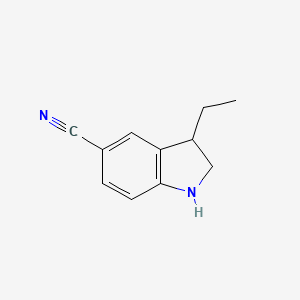

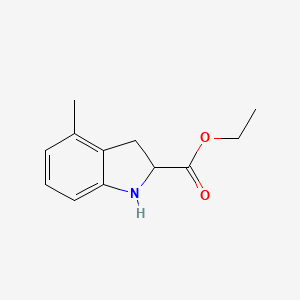
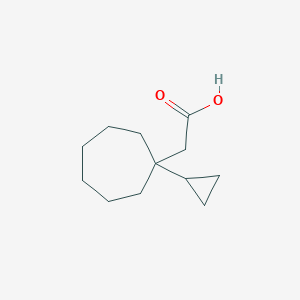
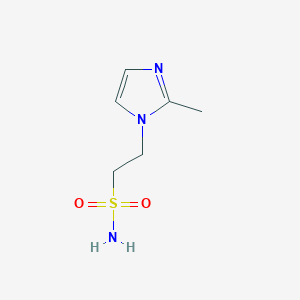
![{6-Nitroimidazo[1,2-a]pyridin-3-yl}methanol](/img/structure/B13198333.png)
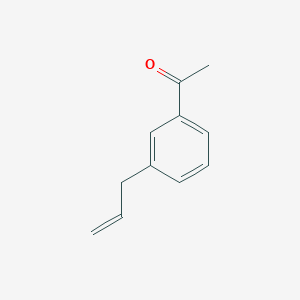
![tert-butyl N-[4-phenyl-2-(piperidin-4-yl)pentyl]carbamate](/img/structure/B13198346.png)
![{7,7,9-Trimethyl-1-oxaspiro[4.5]decan-2-yl}methanol](/img/structure/B13198348.png)
![Ethyl 4,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13198355.png)
![N-[1-(4-chlorophenyl)ethyl]cyclopropanamine](/img/structure/B13198367.png)


